Onvansertib

Catalog No.
S538149
CAS No.
1034616-18-6
M.F
C24H27F3N8O3
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onvansertib

CAS Number

1034616-18-6

Product Name

Onvansertib

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,5-h]quinazoline-3-carboxamide

Molecular Formula

C24H27F3N8O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PCM-075; PCM 075; PCM075; NMS1286937; NMS 1286937; NMS-1286937; NMS-P937; NMS-P-937; NMS-P 937; Onvansertib

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

The exact mass of the compound Onvansertib is 532.21582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Onvansertib (CAS: 1034616-18-6), also known as NMS-1286937 or PCM-075, is an orally bioavailable, ATP-competitive Polo-like kinase 1 (PLK1) inhibitor utilized primarily in advanced oncology research and preclinical drug development . Unlike earlier generations of PLK inhibitors, Onvansertib is defined by its extreme target selectivity (PLK1 IC50 = 2 nM) and a short pharmacokinetic half-life of approximately 20 to 30 hours [1]. These baseline properties make it the preferred precursor and active agent for in vivo xenograft and patient-derived xenograft (PDX) models, where researchers must induce precise mitotic arrest without triggering the irreversible, off-target myelosuppression commonly associated with broader pan-PLK inhibition [1].

Procuring generic in-class substitutes, such as Volasertib (BI 6727) or BI 2536, introduces severe confounding variables into both in vitro assays and in vivo models . While these alternatives also inhibit PLK1, they lack kinase specificity, actively suppressing PLK2 and PLK3 at low nanomolar concentrations. In animal models, this off-target activity, combined with the long terminal half-life and intravenous administration requirements of older agents, leads to prolonged, uncontrollable hematological toxicity (such as severe neutropenia and thrombocytopenia) [1]. Substituting Onvansertib with these older intravenous agents eliminates the ability to utilize flexible, pulsed oral dosing schedules, frequently resulting in premature subject mortality or the failure of combinatorial efficacy studies due to compounding toxicities .

Absolute Kinase Selectivity: PLK1 vs. PLK2/PLK3

Onvansertib demonstrates a highly specific binding profile, inhibiting PLK1 with an IC50 of 2 nM while maintaining greater than 5000-fold selectivity over closely related kinases PLK2 and PLK3. In direct contrast, the common procurement alternative Volasertib (BI 6727) acts as a pan-PLK inhibitor, exhibiting IC50 values of 0.87 nM for PLK1, 5 nM for PLK2, and 56 nM for PLK3 .

Evidence DimensionPLK2 and PLK3 Inhibition (IC50)
Target Compound DataOnvansertib (>10,000 nM; >5000-fold selectivity for PLK1)
Comparator Or BaselineVolasertib (5 nM for PLK2; 56 nM for PLK3)
Quantified DifferenceOnvansertib is exponentially more selective, virtually eliminating PLK2/3 inhibition at therapeutic doses.
ConditionsCell-free in vitro kinase trans-phosphorylation assays.

Buyers must select Onvansertib to isolate PLK1-specific mechanisms without confounding the assay with PLK2/3-driven off-target effects.

Pharmacokinetic Control for In Vivo Dosing

For in vivo procurement, the administration route and clearance rate of a compound dictate study design. Onvansertib is orally bioavailable with a short terminal half-life of 20 to 30 hours [1]. Conversely, alternatives like Volasertib require intravenous administration and possess a long terminal half-life that causes prolonged, dose-limiting hematological toxicity . The rapid clearance of Onvansertib allows for precise 'pulsed' dosing schedules (e.g., 5 days on, followed by a rest period) that permit bone marrow recovery.

Evidence DimensionTerminal half-life and administration route
Target Compound DataOnvansertib (Oral; t1/2 = 20-30 hours)
Comparator Or BaselineVolasertib (Intravenous; long terminal half-life)
Quantified DifferenceOnvansertib's shorter half-life prevents the continuous systemic exposure that leads to fatal infections in prolonged studies.
ConditionsIn vivo pharmacokinetic profiling and clinical safety models.

Procurement of Onvansertib is essential for longitudinal animal studies where managing drug-induced myelosuppression is critical to subject survival.

Efficacy in Platinum-Resistant PDX Models

Onvansertib maintains potent tumor growth inhibition in models that have developed resistance to standard-of-care therapies. In patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC) using CAL33 RR (resistant) cells, Onvansertib effectively halted tumor growth and induced necrosis [1]. In the exact same resistant baseline models, Cisplatin failed to inhibit tumor growth, confirming the non-interchangeability of standard chemotherapeutics in relapsed models [1].

Evidence DimensionTumor growth inhibition in CAL33 RR models
Target Compound DataOnvansertib (Strong growth inhibition and tumor necrosis)
Comparator Or BaselineCisplatin (No significant growth inhibition)
Quantified DifferenceOnvansertib completely bypasses the resistance mechanisms that render Cisplatin ineffective in relapsed HNSCC models.
ConditionsIn vivo HNSCC PDX models (tumors >100 mm3).

Researchers studying relapsed or refractory solid tumors must procure Onvansertib to establish a reliable response in platinum-resistant baselines.

Combinatorial Drug Discovery in Relapsed/Refractory AML

Onvansertib is the optimal PLK1 inhibitor for combinatorial screening with agents like decitabine or low-dose cytarabine (LDAC) in acute myeloid leukemia (AML) models. Its short half-life allows researchers to design synergistic dosing schedules that maximize antileukemic activity without compounding the severe myelosuppression seen when using pan-PLK inhibitors [1].

Development of Pulsed-Dosing Preclinical Toxicity Assays

Due to its oral bioavailability and rapid clearance (20-30 hour half-life), Onvansertib is highly suited for pharmacokinetic and pharmacodynamic workflows requiring pulsed dosing. It enables laboratories to study precise mitotic arrest and recovery phases in vivo, minimizing off-target lethality in murine models[1].

Modeling Mitotic Arrest in Platinum-Resistant Solid Tumors

In patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC) or small cell lung cancer (SCLC) that no longer respond to cisplatin or radiotherapy, Onvansertib serves as a critical active agent. It reliably induces G2/M cell-cycle arrest and apoptosis, providing a robust experimental control for overcoming standard-of-care resistance[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

532.21582124 Da

Monoisotopic Mass

532.21582124 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67RM91WDHQ

Wikipedia

Nms-p937

Dates

Last modified: 08-15-2023
1: Hartsink-Segers SA, Exalto C, Allen M, Williamson D, Clifford SC, Horstmann M, Caron HN, Pieters R, Den Boer ML. Inhibiting Polo-like kinase 1 causes growth reduction and apoptosis in pediatric acute lymphoblastic leukemia cells. Haematologica. 2013 Jun 10. [Epub ahead of print] PubMed PMID: 23753023.
2: Casolaro A, Golay J, Albanese C, Ceruti R, Patton V, Cribioli S, Pezzoni A, Losa M, Texido G, Giussani U, Marchesi F, Amboldi N, Valsasina B, Bungaro S, Cazzaniga G, Rambaldi A, Introna M, Pesenti E, Alzani R. The Polo-Like Kinase 1 (PLK1) inhibitor NMS-P937 is effective in a new model of disseminated primary CD56+ acute monoblastic leukaemia. PLoS One. 2013;8(3):e58424. doi: 10.1371/journal.pone.0058424. Epub 2013 Mar 8. PubMed PMID: 23520509; PubMed Central PMCID: PMC3592825.
3: Valsasina B, Beria I, Alli C, Alzani R, Avanzi N, Ballinari D, Cappella P, Caruso M, Casolaro A, Ciavolella A, Cucchi U, De Ponti A, Felder E, Fiorentini F, Galvani A, Gianellini LM, Giorgini ML, Isacchi A, Lansen J, Pesenti E, Rizzi S, Rocchetti M, Sola F, Moll J. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies. Mol Cancer Ther. 2012 Apr;11(4):1006-16. doi: 10.1158/1535-7163.MCT-11-0765. Epub 2012 Feb 7. PubMed PMID: 22319201.
4: Beria I, Bossi RT, Brasca MG, Caruso M, Ceccarelli W, Fachin G, Fasolini M, Forte B, Fiorentini F, Pesenti E, Pezzetta D, Posteri H, Scolaro A, Re Depaolini S, Valsasina B. NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorg Med Chem Lett. 2011 May 15;21(10):2969-74. doi: 10.1016/j.bmcl.2011.03.054. Epub 2011 Mar 21. PubMed PMID: 21470862.

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